3-Pentyloxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

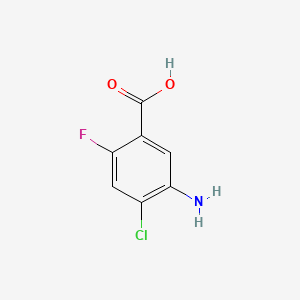

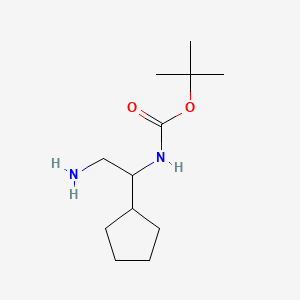

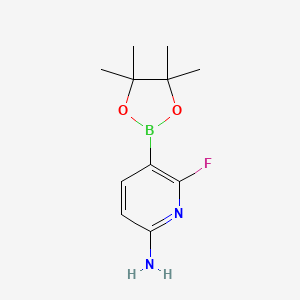

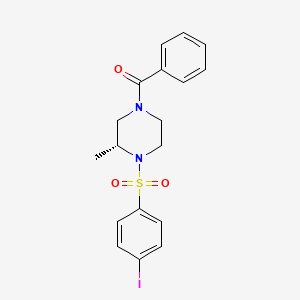

3-Pentyloxyphenylboronic acid is a chemical compound with the CAS Number: 1296671-86-7 . It has a molecular weight of 208.07 and its IUPAC name is 3-(pentyloxy)phenylboronic acid .

Molecular Structure Analysis

The InChI code for 3-Pentyloxyphenylboronic acid is 1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further attached to a pentyloxy group.Chemical Reactions Analysis

While specific chemical reactions involving 3-Pentyloxyphenylboronic acid are not available, boronic acids are known to undergo several types of reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .Physical And Chemical Properties Analysis

3-Pentyloxyphenylboronic acid has a molecular weight of 208.07 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Production of 3-Hydroxypropionic Acid

- Metabolic Engineering for 3-HP Production : Corynebacterium glutamicum has been engineered for efficient production of 3-hydroxypropionic acid (3-HP) from glucose and xylose, using a combination of genes for glycerol synthesis and 3-HP production. This approach achieved high 3-HP yields, marking a significant advancement in the production of this valuable chemical from sugar sources (Chen et al., 2017).

Optical and Structural Properties in Solar Cells

- Polymer/Fullerene Films in Solar Cells : Research on poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester (P3HT/PCBM) films, used in plastic solar cells, reveals a direct relationship between the efficiency of solar cells and the crystallinity of P3HT. This finding has implications for improving the performance of solar cells (Erb et al., 2005).

Antifungal Activity

- Antifungal Properties of Formylphenylboronic Acids : A study on 2-Formylphenylboronic acid and its fluoro-isomers shows significant antifungal activity against various strains, including Aspergillus and Candida. This highlights the potential of formylphenylboronic acids, such as 3-Pentyloxyphenylboronic acid, in developing antifungal agents (Borys et al., 2019).

Polymer Additives and Stability

- Poly(3-hydroxybutyrate) and Tannic Acid : The addition of tannic acid to poly(3-hydroxybutyrate) (PHB) enhances its thermal stability and widens its processing window, offering insights into sustainable alternatives to synthetic polymer additives (Auriemma et al., 2015).

Biosynthetic Pathways

- 3-HP Biosynthesis from CO2 in Cyanobacteria : Synechocystis sp. PCC 6803 has been engineered to produce 3-hydroxypropionic acid directly from CO2, demonstrating a sustainable approach to 3-HP production leveraging the photosynthetic capabilities of cyanobacteria (Wang et al., 2016).

Electromechanical Applications

- Poly(L-lysine) and 3-Hydroxyphenylboronic Acid Composite : The composite of poly(L-lysine) and 3-hydroxyphenylboronic acid has shown potential in promoting the adhesion of plant cells, indicating applications in sensors and studies of plant structures under stress (Zeng et al., 2020).

Pharmaceutical Synthesis

- C-Arylation for Pharmacological Applications : The synthesis of various derivatives through a palladium-catalyzed Suzuki cross-coupling reaction involving arylboronic acids indicates potential medicinal applications of these compounds (Ikram et al., 2015).

Carbohydrate Chemistry

- Role in Carbohydrate Chemistry : Phenylboronic acid, closely related to 3-Pentyloxyphenylboronic acid, has notable applications in carbohydrate chemistry, particularly in the synthesis of sugar derivatives and as a protective group in carbohydrate synthesis (Ferrier, 1972).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 3-Pentyloxyphenylboronic acid are not available, boronic acids are increasingly utilized in diverse areas of research . They are used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations .

Eigenschaften

IUPAC Name |

(3-pentoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEOKJGUOUIZBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655560 |

Source

|

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Pentyloxy)phenyl)boronic acid | |

CAS RN |

1296671-86-7 |

Source

|

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)